molecular formula C22H15ClN4O4 B3965610 N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide

N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B3965610
M. Wt: 434.8 g/mol
InChI Key: CBMMROYIBZNPSM-UHFFFAOYSA-N
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Description

The compound “N-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The oxadiazole ring is attached to a phenyl ring, which is further connected to a nitrobenzamide group . This compound is likely to be a part of a larger class of compounds known as nitro-substituted heteroaromatic carboxamides .


Synthesis Analysis

The synthesis of similar compounds usually involves multiple steps. For instance, the synthesis of N-substituted-1,3,4-oxadiazole derivatives often starts from an aromatic carboxylic acid, which is esterified and then converted into a hydrazide . The hydrazide is then cyclized to form the oxadiazole ring . However, the exact synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The oxadiazole ring is a key structural feature, and the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group could play a significant role in its biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers. However, compounds with similar structures have been tested against various biological targets, suggesting that they may undergo a variety of chemical reactions in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the retrieved papers. However, similar compounds often have properties typical of aromatic compounds and amides .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the retrieved papers. However, it’s worth noting that similar oxadiazole derivatives have shown a wide range of biological activities, such as anti-inflammatory, antiviral, antineoplastic, and anti-Alzheimer properties . These activities suggest that the compound could interact with various biological targets, but further studies would be needed to confirm this.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by similar oxadiazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-5-6-15(12-19(13)27(29)30)21(28)24-18-9-7-14(8-10-18)20-25-22(31-26-20)16-3-2-4-17(23)11-16/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMROYIBZNPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 5
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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 6
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N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide

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